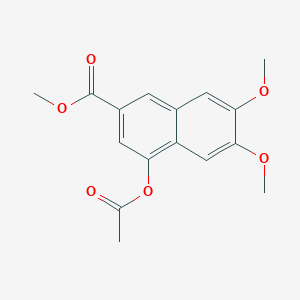
5-(2-(Piperidin-4-yl)ethyl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2-(Piperidin-4-yl)ethyl)pyrimidine is a heterocyclic compound that contains both a pyrimidine ring and a piperidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-(Piperidin-4-yl)ethyl)pyrimidine typically involves the reaction of pyrimidine derivatives with piperidine derivatives. One common method involves the alkylation of pyrimidine with a piperidine derivative under basic conditions. The reaction can be carried out using a variety of bases such as potassium carbonate or sodium hydride in solvents like dimethylformamide or tetrahydrofuran. The reaction temperature is usually maintained between 50°C to 100°C to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and time. Catalysts such as palladium or nickel may be employed to facilitate the reaction and improve selectivity.
化学反応の分析
Types of Reactions
5-(2-(Piperidin-4-yl)ethyl)pyrimidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogenated derivatives can be substituted with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether at 0°C to room temperature.
Substitution: Sodium hydride in dimethylformamide at 50°C to 100°C.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Reduced derivatives with hydrogenated pyrimidine or piperidine rings.
Substitution: Substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
5-(2-(Piperidin-4-yl)ethyl)pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science for the creation of novel polymers and coatings.
作用機序
The mechanism of action of 5-(2-(Piperidin-4-yl)ethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the structure of the compound.
類似化合物との比較
Similar Compounds
5-(2-(Piperidin-4-yl)ethyl)pyridine: Similar structure but with a pyridine ring instead of a pyrimidine ring.
5-(2-(Piperidin-4-yl)ethyl)pyrazine: Contains a pyrazine ring instead of a pyrimidine ring.
5-(2-(Piperidin-4-yl)ethyl)thiazole: Features a thiazole ring in place of the pyrimidine ring.
Uniqueness
5-(2-(Piperidin-4-yl)ethyl)pyrimidine is unique due to the presence of both pyrimidine and piperidine rings, which confer distinct chemical and biological properties
特性
分子式 |
C11H17N3 |
|---|---|
分子量 |
191.27 g/mol |
IUPAC名 |
5-(2-piperidin-4-ylethyl)pyrimidine |
InChI |
InChI=1S/C11H17N3/c1(10-3-5-12-6-4-10)2-11-7-13-9-14-8-11/h7-10,12H,1-6H2 |
InChIキー |
WKVYKUMHSVVGRL-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1CCC2=CN=CN=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


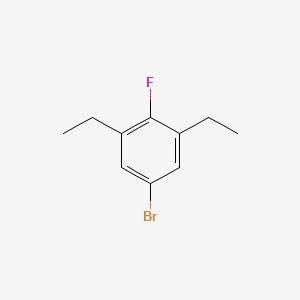
![1-Chloro-4-methyl-7-(4-morpholinyl)pyrido[3,4-d]pyridazine](/img/structure/B13924808.png)
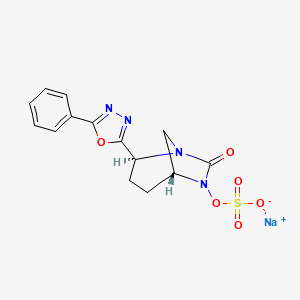
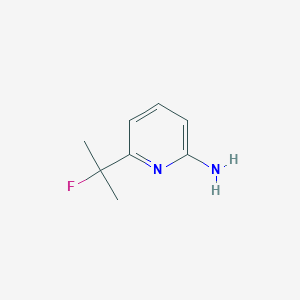

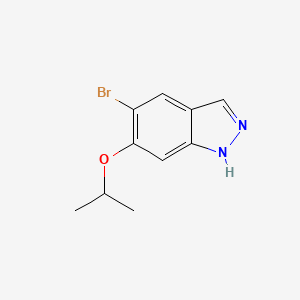
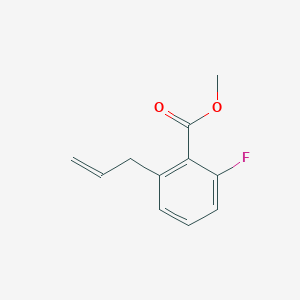
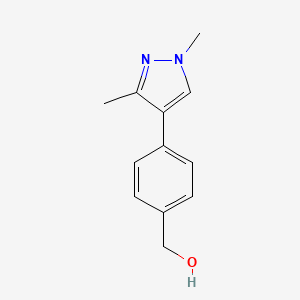
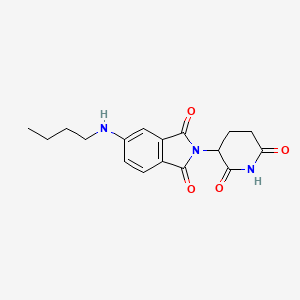
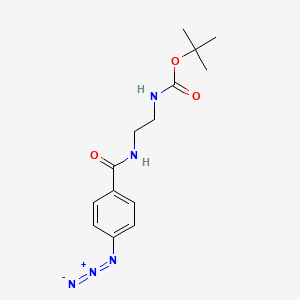

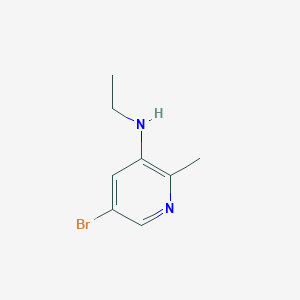
![9H-Pyrido[3,4-b]indole-1,3-dimethanol](/img/structure/B13924886.png)
